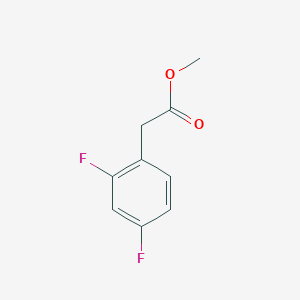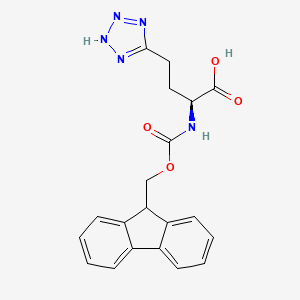
Tanshindiol A
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Tanshindiol A is a natural product of Salvia, Lamiaceae . It is a type of tanshinone, a series of abietane-type norditerpenoid quinones isolated from the roots of Salvia miltiorrhiza . Tanshinones have been found to have a broad spectrum of pharmacological activities such as antibacterial, antioxidant, anti-inflammatory, and antineoplastic . .
Mode of Action
Tanshinones, in general, have been shown to exhibit a broad spectrum of cytotoxic effects on cell lines derived from human carcinomas of the colon, ovary, lung, mouth, and breast . The exact mechanism of how this compound interacts with its targets and the resulting changes are still under investigation.
Biochemical Pathways
For instance, they have been shown to have antitumor activity and anticardiovascular activity
Result of Action
Tanshinones, in general, have been shown to exhibit a broad spectrum of cytotoxic effects on various cancer cell lines
Action Environment
It is known that the quality of danshen, the plant from which tanshinones are derived, can be affected by environmental factors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tanshindiol A can be synthesized through a series of chemical reactions starting from 1-oxocyclohexane-2-carboxylic acid methyl ester. The synthetic route involves multiple steps, including oxidation, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from the roots of Salvia miltiorrhiza. Various methods have been developed to enhance the yield of tanshinones, including elicitation with yeast elicitors and cell transformations .
Analyse Des Réactions Chimiques
Types of Reactions
Tanshindiol A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, converting quinones back to hydroquinones.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroquinones and substituted quinones, which exhibit different pharmacological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparaison Avec Des Composés Similaires
Tanshindiol A is unique among tanshinones due to its specific structure and pharmacological activities. Similar compounds include:
Tanshinone I: Known for its anti-cancer and anti-inflammatory properties.
Tanshinone IIA: Widely studied for its cardiovascular benefits.
Cryptotanshinone: Exhibits strong antibacterial and anti-inflammatory activities.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound in its therapeutic potential .
Propriétés
IUPAC Name |
(6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHMQUSSYNZSTA-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)



![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)







![3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3030779.png)

